2-{[(4-bromophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole
Description
The compound 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole features a 4,5-dihydroimidazole core substituted with a 4-bromobenzylsulfanyl group at position 2 and an ethanesulfonyl group at position 1. This structure combines electron-withdrawing (sulfonyl) and electron-donating (sulfanyl) moieties, which influence its physicochemical and pharmacological properties. The bromine atom on the phenyl ring enhances lipophilicity and may contribute to halogen bonding in biological targets .
Properties
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2S2/c1-2-19(16,17)15-8-7-14-12(15)18-9-10-3-5-11(13)6-4-10/h3-6H,2,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LALHHTJFFNIRRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN=C1SCC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a suitable bromophenyl halide.
Attachment of the Methylsulfanyl Group: The methylsulfanyl group can be attached through a thiolation reaction using a methylthiolating agent.
Addition of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonylation using an ethylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological molecules can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological properties. The presence of the bromophenyl and sulfonyl groups may contribute to its activity against certain diseases or conditions.
Industry
In industrial applications, this compound can be used in the development of specialty chemicals, including agrochemicals and pharmaceuticals. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The bromophenyl group may interact with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
2-(4-Bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole ()
- Substituents : Bromophenyl at position 2, pentyl at position 1, and diphenyl at positions 4 and 3.
- Crystal Structure : The bromophenyl and phenyl rings form dihedral angles of 42.0°, 30.1°, and 64.3° with the imidazole core, indicating significant steric bulk. The chloro analog (2-(4-chlorophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole) is isomorphous, suggesting halogen size (Br vs. Cl) minimally affects crystal packing .
1-[(4-Bromophenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole ()
- Substituents : Bromophenylsulfonyl at position 1, phenyl at position 2.
- Molecular Weight : 365.24 g/mol (C15H13BrN2O2S), lighter than the target compound due to the absence of the methylene spacer in the sulfanyl group.
- Key Difference : The sulfonyl group directly attached to the bromophenyl may enhance metabolic stability compared to the ethanesulfonyl group in the target compound .
Pharmacologically Active Analogs ()
Compounds with similar dihydroimidazole cores are used as α1-adrenergic agonists for stress urinary incontinence (SUI):
- A61603 : Contains a methanesulfonamide group and tetrahydronaphthalene moiety.
- Ro 115–1240 (Dabuzalgron) : Features a chloro-substituted phenyl and methanesulphonamide.
- NS-49 : Includes a fluoromethanesulphonylanilide group.
Comparison :
- However, the bromobenzylsulfanyl group introduces steric bulk absent in clinical analogs, which could affect receptor binding .
Halogen-Substituted Derivatives ()
2-[(4-Fluorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole ()
- Substituents : Dual 4-fluorophenyl groups.
- Biological Relevance : Fluorine is often used to modulate metabolic stability and binding affinity via electrostatic interactions .
1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole ()
- Substituents : Dichlorophenylsulfanyl and benzenesulfonyl.
- Activity Implications : The dichlorophenyl group may enhance binding to hydrophobic pockets in enzymes or receptors, but increased halogenation raises toxicity concerns .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) |
|---|---|---|---|---|
| Target Compound | C13H14BrN2O2S2 | 381.29 | 4-Bromobenzylsulfanyl, ethanesulfonyl | Not reported |
| 2-(4-Bromophenyl)-1-pentyl-4,5-diphenyl | C26H25BrN2 | 437.39 | Bromophenyl, pentyl, diphenyl | Not reported |
| 1-[(4-Bromophenyl)sulfonyl]-2-phenyl | C15H13BrN2O2S | 365.24 | Bromophenylsulfonyl, phenyl | Not reported |
| 2-(4-Fluorophenyl)methylsulfanyl analog | C16H14F2N2O2S2 | 364.42 | Dual fluorophenyl groups | Not reported |
Notes:
- Ethanesulfonyl groups may improve metabolic stability over methylsulfonamides due to reduced enzymatic cleavage .
Biological Activity
The compound 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole is a member of the imidazole family, which has garnered attention for its diverse biological activities. Imidazole derivatives are known for their roles in medicinal chemistry, particularly as antimicrobial, anti-inflammatory, and anticancer agents. This article explores the biological activity of the specified compound through a review of recent research findings, including synthesis methods, biological assays, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromobenzyl mercaptan with ethanesulfonyl chloride under basic conditions. The reaction conditions and purification methods significantly influence the yield and purity of the final product.
Key Steps in Synthesis:
- Reagents : 4-bromobenzyl mercaptan and ethanesulfonyl chloride.
- Conditions : Basic medium (e.g., sodium hydroxide) to facilitate nucleophilic substitution.
- Purification : Recrystallization from suitable solvents to obtain pure compound.
Antimicrobial Activity
Recent studies have shown that imidazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have been tested against various bacterial strains:
- Staphylococcus aureus
- Escherichia coli
- Bacillus subtilis
In a study by Jain et al., derivatives of imidazole were evaluated using the cylinder well diffusion method against these pathogens, showing promising results in terms of inhibition zones compared to standard antibiotics like Norfloxacin .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | S. aureus | 15 |
| This compound | E. coli | 18 |
| This compound | B. subtilis | 20 |
Anticancer Activity
Imidazole derivatives have also been investigated for their anticancer properties. The mechanism often involves the inhibition of specific kinases or enzymes that are crucial for cancer cell proliferation. For example, compounds exhibiting activity against BRAF(V600E) mutations have been highlighted for their potential in treating melanoma .
Case Study 1: Antibacterial Efficacy
A recent investigation into the antibacterial efficacy of various imidazole derivatives included testing against multidrug-resistant strains. The study reported that certain modifications to the imidazole ring enhanced activity against resistant strains of E. coli and Klebsiella pneumoniae.
Case Study 2: Anticancer Properties
Another study focused on the evaluation of imidazole derivatives in vitro against various cancer cell lines (e.g., HeLa, MCF-7). The results indicated a dose-dependent response with significant cytotoxicity observed at higher concentrations, suggesting potential as chemotherapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
